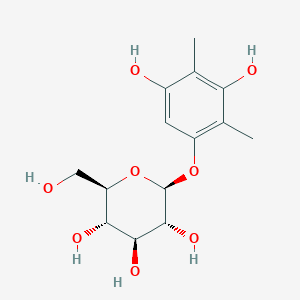
Eucalmainoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eucalmainoside B is a phloroglucinol glycoside derived from the Eucalyptus genus, specifically from the species Eucalyptus sideroxylon . Phloroglucinol derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . This compound is one of the three tentatively identified phloroglucinol glycosides, alongside Eucalmainoside A and C .
Métodos De Preparación
The preparation of Eucalmainoside B involves the extraction and isolation from Eucalyptus sideroxylon flowers. The process typically includes High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array Detection (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) . The molecular ion of this compound is detected at m/z 315, corresponding to 2,4-dimethylphloroglucinol-O-β-D-glucopyranoside
Análisis De Reacciones Químicas
Eucalmainoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Eucalmainoside B has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antimicrobial properties make it a promising candidate for developing new antibiotics, especially against multidrug-resistant bacterial strains . Additionally, its antiviral and antitumor activities are being explored for potential therapeutic applications in treating viral infections and cancer . In the industrial sector, this compound’s bioactive properties could be utilized in the development of natural preservatives and bioactive coatings .
Mecanismo De Acción
The mechanism of action of Eucalmainoside B involves its interaction with various molecular targets and pathways. It is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antiviral activity may be attributed to its ability to interfere with viral replication and protein synthesis. The antitumor effects of this compound are thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Eucalmainoside B is unique among phloroglucinol derivatives due to its specific glycosidic linkage and methylation pattern. Similar compounds include Eucalmainoside A and C, which differ in their molecular ions and structural features . Other related phloroglucinol derivatives include euglobals, eucalyptals, macrocarpals, and sideroxylonals, which are also isolated from Eucalyptus species and exhibit similar bioactive properties . The uniqueness of this compound lies in its specific combination of methylation and glycosidic linkage, which may contribute to its distinct biological activities.
Propiedades
Número CAS |
1207732-15-7 |
|---|---|
Fórmula molecular |
C14H20O8 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2,4-dimethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c1-5-7(16)3-8(6(2)10(5)17)21-14-13(20)12(19)11(18)9(4-15)22-14/h3,9,11-20H,4H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
NIPGLKKTAQBXAY-RGCYKPLRSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)O |
SMILES canónico |
CC1=C(C(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


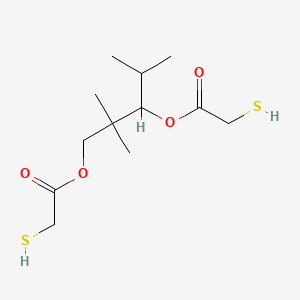



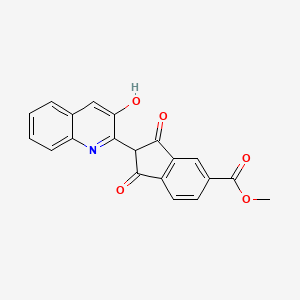
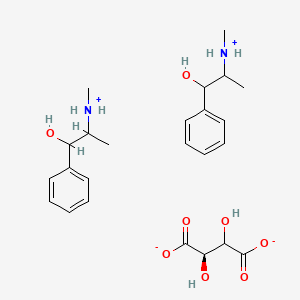
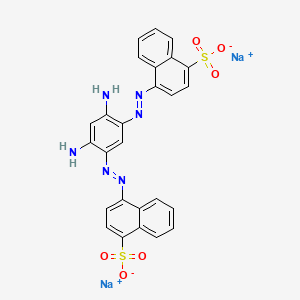
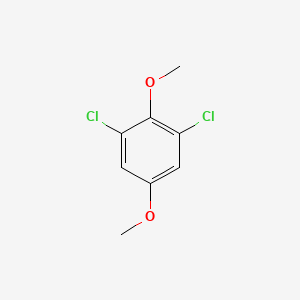
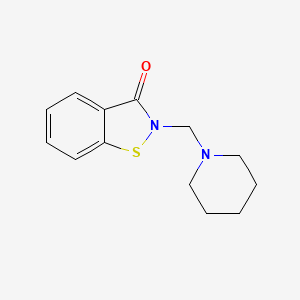



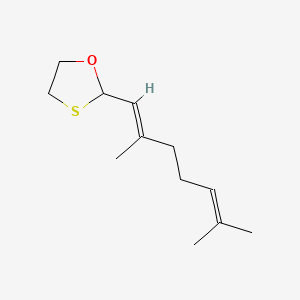
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
